2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
“2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” is a complex organic compound that features an imidazole ring, a thiophene group, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.
Introduction of the thiophene group: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Addition of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene group.
Reduction: Reduction reactions could target the imidazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly interacting with enzymes or receptors.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as drugs, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, affecting their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one
- 2-amino-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- 2-amino-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one
Uniqueness
The unique combination of the methoxyphenyl and thiophene groups in “2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one” might confer distinct biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-11-5-2-4-10(8-11)15(9-12-6-3-7-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFPDLVZALBDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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